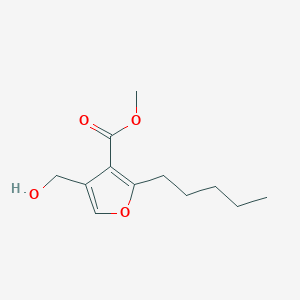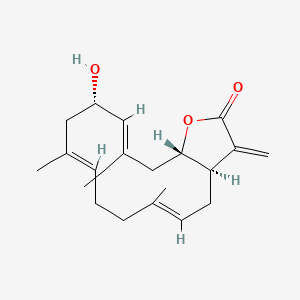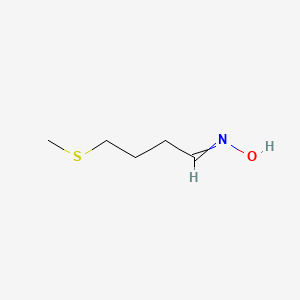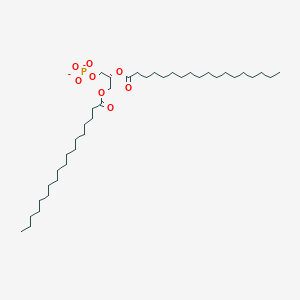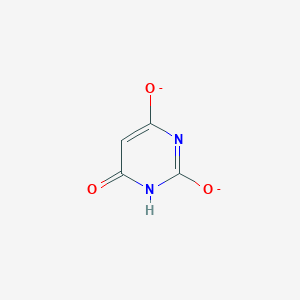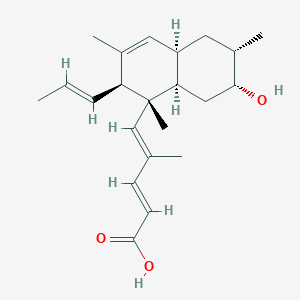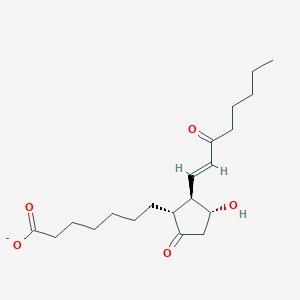
Sirohydrochlorin(8-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sirohydrochlorin(8-) is an octuply-charged cyclic tetrapyrrole anion arising from global deprotonation of the carboxy groups of sirohydrochlorin; major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite and a cofactor. It is a conjugate base of a sirohydrochlorin.
Scientific Research Applications
Vitamin B12 Biosynthesis
Sirohydrochlorin is a critical intermediate in the biosynthesis pathway of Vitamin B12. The synthesis of the natural enantiomer of sirohydrochlorin and its octamethyl ester, essential for the formation of Vitamin B12, has been achieved using a mild photochemical route, highlighting its importance in the production of this essential nutrient (Block et al., 1985).
Sulfite and Nitrite Reduction
Sirohydrochlorin plays a crucial role in the essential assimilation of sulfur and nitrogen into all living systems as part of the sulfite and nitrite reductase systems. The final steps in the biosynthesis of sirohaem, a tetrapyrrole-derived prosthetic group, involve the β-NAD+-dependent dehydrogenation of precorrin-2 to generate sirohydrochlorin, followed by ferrochelation to yield sirohaem. This process is essential for the functioning of the sulfite and nitrite reductase systems in various organisms, including Saccharomyces cerevisiae, where Met8p, a bifunctional enzyme, carries out these reactions (Schubert et al., 2002).
Tetrapyrrole Nomenclature
Sirohydrochlorin is recognized in the nomenclature of tetrapyrroles, where it is defined as an intermediate in the biosynthesis of corrinoids, showcasing its significance in the complex pathway of tetrapyrrole synthesis, which includes molecules like chlorophyll and heme (Moss, 1988).
Electron Transfer Mechanisms
Sirohydrochlorin and its iron complexes, known as sirohemes, are involved in electron transfer processes crucial for the reduction reactions in biological systems. Research has explored the electron transfer mechanisms by sirohemes and sirohydrochlorins, providing insights into their roles in enzymatic cycles that reduce nitrite to ammonia and sulfite to hydrogen sulfide (Chang et al., 1981).
Siroheme Biosynthesis
Sirohydrochlorin is also a precursor in the biosynthesis of siroheme, another essential cofactor in sulfite and nitrite reductases. Studies have demonstrated the conversion of sirohydrochlorin to siroheme by cell-free extracts, indicating its role as an intermediate in the production of siroheme, which is crucial for various bacterial respiratory processes (Bali et al., 2014).
properties
Product Name |
Sirohydrochlorin(8-) |
|---|---|
Molecular Formula |
C42H38N4O16-8 |
Molecular Weight |
854.8 g/mol |
IUPAC Name |
3-[(2S,3S,7S,8S)-7,13,17-tris(2-carboxylatoethyl)-3,8,12,18-tetrakis(carboxylatomethyl)-3,8-dimethyl-2,7,23,24-tetrahydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C42H46N4O16/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29/h13-16,23-24,43-44H,3-12,17-18H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/p-8/t23-,24-,41+,42+/m1/s1 |
InChI Key |
AVBHZKNQGDKVEA-ZTKUHGNGSA-F |
Isomeric SMILES |
C[C@@]1([C@@H](C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])[C@@]([C@@H]3CCC(=O)[O-])(C)CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-] |
Canonical SMILES |
CC1(C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])C(C3CCC(=O)[O-])(C)CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




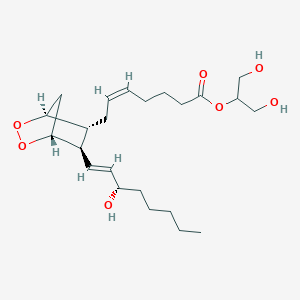

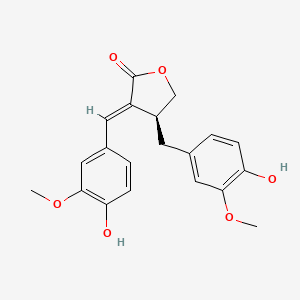

![[3,3'-{7-ethenyl-12-[(1S,4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trien-1-yl]-3,8,13,17-tetramethylporphyrin-2,18-diyl-kappa(4)N(21),N(22),N(23),N(24)}dipropanoato(2-)]iron](/img/structure/B1265025.png)
![Dioxouranium(2+);2,11,20,29,38,46,47,49-octaza-48,50-diazanidaundecacyclo[37.6.1.13,10.112,19.121,28.130,37.04,9.013,18.022,27.031,36.040,45]pentaconta-1,3,5,7,9,11,13,15,17,19(49),20,22,24,26,28,30(47),31,33,35,37,39(46),40,42,44-tetracosaene](/img/structure/B1265027.png)
